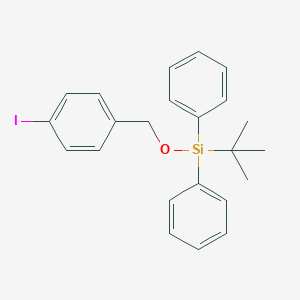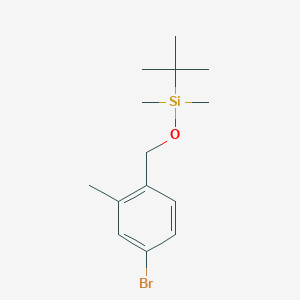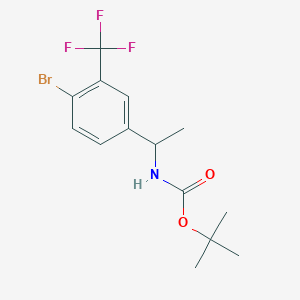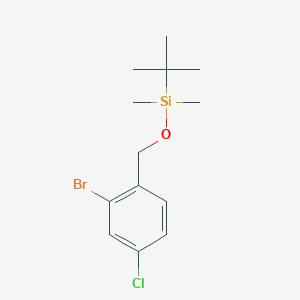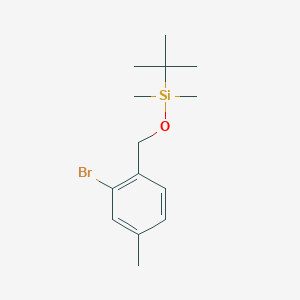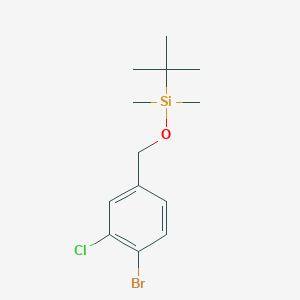
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a tert-butyldimethylsilyloxy group
Preparation Methods
The synthesis of ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that already contains the desired substituents.
Halogenation: The introduction of bromine and chlorine atoms onto the benzene ring is achieved through electrophilic aromatic substitution reactions. This involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a tert-butyldimethylsilyloxy group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and the tert-butyldimethylsilyloxy group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can be compared with other halogenated benzene derivatives such as:
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the chlorine and tert-butyldimethylsilyloxy groups.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the tert-butyldimethylsilyloxy group.
1-Bromo-2-chloro-4-methylbenzene: Contains a methyl group instead of the tert-butyldimethylsilyloxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYCHMOVSWKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
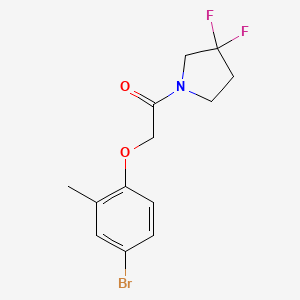
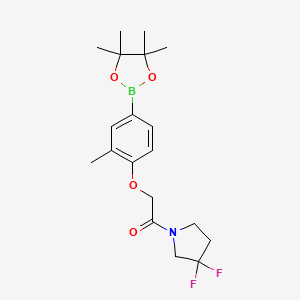
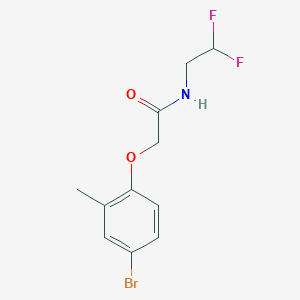
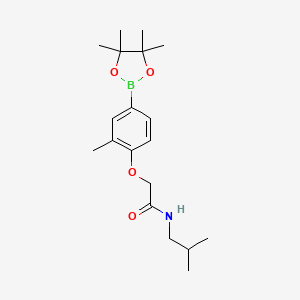
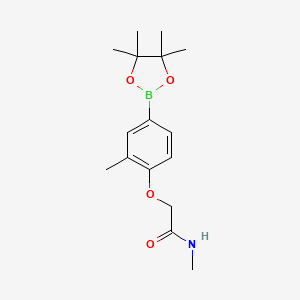
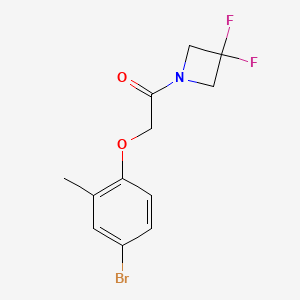
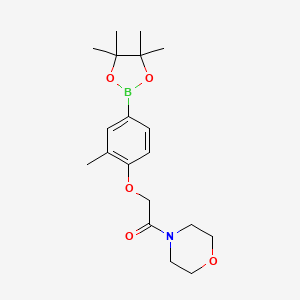
![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)
